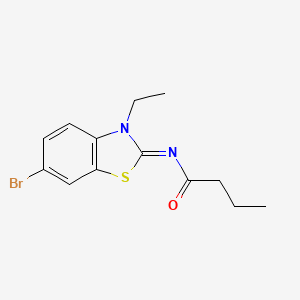

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

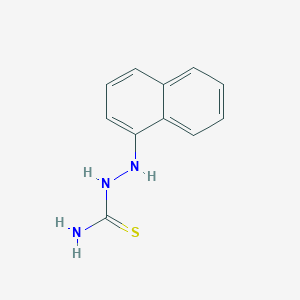

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide, also known as BBET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBET is a heterocyclic compound that contains a benzothiazole ring and an amide functional group.

Scientific Research Applications

Structure-Based Drug Design

A study by Vulpetti et al. (2006) discusses the application of structure-based drug design (SBDD) to discover potent and selective CDK2 inhibitors starting from a compound structurally similar to N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide. This research underscores the utility of benzothiazole derivatives in the development of targeted therapies, specifically for CDK2 inhibition, which is a crucial pathway in cancer therapy (Vulpetti et al., 2006).

Catalysis in Organic Synthesis

Another study focuses on the synthesis of palladium(II) benzothiazolin-2-ylidene complexes and their efficacy in Heck coupling reactions, a pivotal method in the formation of carbon-carbon bonds in organic synthesis. This research illustrates the role of benzothiazole derivatives in enhancing the efficiency of catalytic systems, which are fundamental in the development of new materials and pharmaceuticals (S. K. Yen et al., 2006).

Antitumor Activity

Research on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides by Zhilin Wu et al. (2017) showcases the antitumor potential of benzothiazole derivatives. The study highlights the design, synthesis, and evaluation of novel compounds with significant inhibitory activity against various cancer cell lines, emphasizing the importance of benzothiazole scaffolds in the search for new anticancer agents (Zhilin Wu et al., 2017).

Luminescent Properties for White Light Emission

A study on the luminescent properties of benzothiazole derivatives by Fengxian Lu et al. (2017) explores their application in white light emission. By doping these compounds into a polymer matrix, the research demonstrates the feasibility of creating white-light emitting devices, which are crucial for display and lighting technologies (Fengxian Lu et al., 2017).

properties

IUPAC Name |

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2OS/c1-3-5-12(17)15-13-16(4-2)10-7-6-9(14)8-11(10)18-13/h6-8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZNXRCUWJOQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2979155.png)

![5-allyl-N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2979156.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2979159.png)

![2-[(4-methylphenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2979161.png)

![2-{2-[2-(3-Methylphenoxy)ethylthio]benzimidazolyl}-1-piperidylethan-1-one](/img/structure/B2979162.png)

![N,N-diethyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2979164.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2979176.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979177.png)